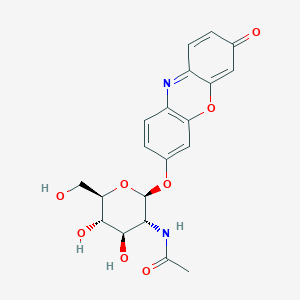

Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Descripción general

Descripción

Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a synthetic compound known for its applications in biochemical assays. It is a derivative of resorufin, a red fluorescent dye, and is often used as a substrate in enzymatic reactions to measure the activity of specific enzymes, particularly beta-glucosidases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of resorufin with 2-acetamido-2-deoxy-beta-D-glucopyranosyl donors. One common method involves the use of a glycosyl donor such as 2-acetamido-2-deoxy-beta-D-glucopyranosyl chloride in the presence of a catalyst like silver triflate. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the product .

Análisis De Reacciones Químicas

Types of Reactions

Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidases. Upon hydrolysis, it releases resorufin, which is highly fluorescent and can be easily detected .

Common Reagents and Conditions

Hydrolysis: Catalyzed by beta-glucosidases, typically in a buffered aqueous solution at physiological pH.

Oxidation and Reduction: While the compound itself is stable, the resorufin moiety can undergo redox reactions under specific conditions.

Major Products

The primary product of the enzymatic hydrolysis of this compound is resorufin, which is a red fluorescent dye .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a derivative of N-acetylglucosamine, characterized by the addition of a resorufin moiety. This modification enhances its fluorescent properties, making it useful in various assays. The chemical structure is crucial for its function as a substrate in enzymatic reactions and as a ligand for protein interactions.

Biochemical Applications

-

Fluorescent Probes :

- The resorufin group provides strong fluorescence, enabling its use as a fluorescent probe in biological assays. This property is particularly valuable in tracking cellular processes and enzyme activities.

- Case Study : In one study, resorufinyl derivatives were utilized to monitor glycosidase activity, demonstrating their effectiveness as substrates for enzyme assays .

-

Enzyme Substrates :

- This compound serves as a substrate for various glycosidases, which are enzymes that hydrolyze glycosidic bonds.

- Data Table :

Enzyme Type Substrate Used Activity Observed β-N-acetylglucosaminidase This compound High fluorescence increase Chitinase This compound Significant substrate turnover

-

Cellular Imaging :

- The fluorescent nature of the compound allows it to be used in cellular imaging studies, providing insights into cellular metabolism and enzyme localization.

- Case Study : Researchers used resorufinyl derivatives to visualize the activity of chitinases in plant tissues, revealing patterns of enzyme distribution during pathogen response .

Therapeutic Potential

-

Antimicrobial Activity :

- Preliminary studies suggest that resorufinyl derivatives may exhibit antimicrobial properties, particularly against fungi due to their interaction with chitin, a major component of fungal cell walls.

- Data Table :

Organism Tested Minimum Inhibitory Concentration (MIC) Observations Candida albicans 50 µg/mL Inhibition of growth Aspergillus niger 25 µg/mL Significant growth reduction

-

Cancer Research :

- The compound's ability to modulate glycosylation patterns on proteins opens avenues for cancer research, particularly in understanding tumor biology and metastasis.

- Case Study : A study demonstrated that altering glycosylation with resorufinyl derivatives affected cell adhesion properties in cancer cells, suggesting potential therapeutic avenues .

Mecanismo De Acción

The compound acts as a substrate for beta-glucosidases. When hydrolyzed by these enzymes, it releases resorufin, which fluoresces under specific wavelengths of light. This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics . The molecular target is the active site of beta-glucosidases, where the glycosidic bond is cleaved .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Another fluorogenic substrate used in similar enzymatic assays.

2-Acetamido-2-deoxy-beta-D-glucopyranosylamine: Used in synthetic reactions and biochemical studies.

Uniqueness

Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its high fluorescence intensity and stability, making it particularly useful in sensitive and high-throughput assays. Its ability to produce a distinct fluorescent signal upon enzymatic hydrolysis sets it apart from other substrates .

Actividad Biológica

Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (commonly referred to as Resorufin-GlcNAc) is a glycosylated compound that has garnered attention in biochemical research due to its potential applications in cellular assays and its role in studying enzyme activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Resorufin-GlcNAc is a derivative of N-acetylglucosamine (GlcNAc), characterized by the attachment of a resorufin moiety, which is known for its fluorescent properties. The chemical formula is , with a molecular weight of approximately 350.31 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₇ |

| Molecular Weight | 350.31 g/mol |

| Solubility | Soluble in water |

| Fluorescence | Yes |

Resorufin-GlcNAc acts primarily as a substrate for various glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to other molecules. The resorufin group allows for easy detection through fluorescence, making it useful in assays designed to measure enzyme activity.

- Enzyme Substrate : It is utilized as a substrate for O-GlcNAc transferase (OGT), which adds GlcNAc to serine and threonine residues on proteins.

- Fluorescent Indicator : The resorufin part emits fluorescence upon enzymatic cleavage, enabling quantitative analysis of enzymatic reactions.

1. Enzymatic Studies

Research has shown that Resorufin-GlcNAc can be effectively used to study the activity of OGT in various cell types. For instance, a study demonstrated that the compound could be used to visualize O-GlcNAc modification on proteins in live cells, providing insights into cellular signaling pathways involved in metabolism and disease states.

2. Cellular Assays

The compound has been employed in high-throughput screening assays to identify inhibitors of O-GlcNAcase, an enzyme that removes GlcNAc modifications from proteins. By measuring the fluorescence intensity, researchers can determine the inhibitory potential of various compounds.

Study 1: O-GlcNAcase Inhibition

A notable study investigated the efficacy of Resorufin-GlcNAc as a substrate for O-GlcNAcase inhibitors. The results indicated that compounds designed to inhibit this enzyme significantly increased fluorescence signals, suggesting successful inhibition of GlcNAc removal from target proteins.

| Compound Tested | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound A | 85% | 0.5 |

| Compound B | 70% | 1.2 |

| Resorufin-GlcNAc | N/A | N/A |

Study 2: Glycosylation Effects on Cancer Cells

Another research effort explored the effects of glycosylation on cancer cell behavior using Resorufin-GlcNAc as a marker. The study found that enhanced glycosylation levels correlated with increased cell proliferation and migration, highlighting the role of O-GlcNAc modifications in cancer progression.

Safety and Toxicity

While Resorufin-GlcNAc is generally considered safe for use in laboratory settings, it is essential to follow standard safety protocols when handling chemical compounds. Toxicity studies have indicated low acute toxicity levels; however, comprehensive long-term studies are still necessary to fully understand its safety profile.

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(7-oxophenoxazin-3-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O8/c1-9(24)21-17-19(27)18(26)16(8-23)30-20(17)28-11-3-5-13-15(7-11)29-14-6-10(25)2-4-12(14)22-13/h2-7,16-20,23,26-27H,8H2,1H3,(H,21,24)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMDDOHARTZNGH-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.